Rigid Spirocyclic Core Enhances Drug-Like Physicochemical Properties
1-Azaspiro[4.5]decan-4-one exhibits an XLogP3 of 0.9 and a topological polar surface area (TPSA) of 29.1 Ų with zero rotatable bonds [1]. In comparison, the oxa-analog 1-oxa-4-azaspiro[4.5]decane has a LogP of 0.87-1.60 and 1,4-dioxa-8-azaspiro[4.5]decane has a LogP of 0.244 [2]. The lower LogP of the dioxa analog indicates higher hydrophilicity, potentially limiting blood-brain barrier penetration for CNS targets. The zero rotatable bonds of 1-azaspiro[4.5]decan-4-one contribute to a favorable entropic binding profile compared to more flexible analogs [1].
| Evidence Dimension | Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3: 0.9; TPSA: 29.1 Ų; 0 rotatable bonds |
| Comparator Or Baseline | 1-oxa-4-azaspiro[4.5]decane (LogP: 0.87-1.60); 1,4-dioxa-8-azaspiro[4.5]decane (LogP: 0.244, tPSA: 48.0 Ų) |
| Quantified Difference | 1-azaspiro[4.5]decan-4-one has a LogP higher than 1,4-dioxa-8-azaspiro[4.5]decane by approximately 0.66 log units and a TPSA lower by approximately 18.9 Ų, while having zero rotatable bonds. |
| Conditions | Computed values from PubChem and vendor databases |
Why This Matters
The balanced lipophilicity (XLogP3 0.9) and lower TPSA (29.1 Ų) of 1-azaspiro[4.5]decan-4-one suggest superior membrane permeability and oral bioavailability potential compared to the more hydrophilic dioxa-analog, a critical factor in CNS drug candidate selection.
- [1] Kuujia. Product Information: 1-Azaspiro[4.5]decan-4-one. Available at: https://www.kuujia.com/cas-89732-50-3.html View Source
- [2] SIELC. Compound Data: 1,4-Dioxa-8-azaspiro(4.5)decane. Available at: https://sielc.com View Source
